(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid
CAS No.: 222404-24-2
Cat. No.: VC5702108
Molecular Formula: C10H11NO3S
Molecular Weight: 225.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 222404-24-2 |
|---|---|
| Molecular Formula | C10H11NO3S |
| Molecular Weight | 225.26 |
| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8?,9-/m1/s1 |
| Standard InChI Key | TWPYJYQNZHPNGQ-VEDVMXKPSA-N |
| SMILES | C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of (2R)-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid typically involves the condensation of L-cysteine with 4-hydroxybenzaldehyde. This reaction proceeds under mild acidic or basic aqueous conditions, often facilitated by solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium bicarbonate (NaHCO₃) . The general mechanism involves nucleophilic attack by the thiol group of cysteine on the aldehyde carbonyl, followed by cyclization to form the thiazolidine ring (Fig. 1).
Table 1: Key Reaction Conditions and Yields
| Reactants | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| L-Cysteine, 4-HBA* | H₂O/DMSO | NaHCO₃ | 6–12 | 70–85 | |
| L-Cysteine, 4-HBA | Ethanol | HCl | 24 | 63–72 | |
| *4-HBA = 4-hydroxybenzaldehyde |
The reaction often produces diastereomers due to epimerization at C2, but the (2R,4R) configuration is stabilized by intramolecular hydrogen bonding involving the 4-hydroxyphenyl group .
Structural Elucidation
The compound’s structure is confirmed via spectroscopic and crystallographic methods:
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NMR Spectroscopy: NMR (DMSO-) shows characteristic peaks at δ 6.7–7.2 (aromatic protons), δ 5.3–5.5 (C2-H), and δ 4.2–4.4 (C4-H) . The NMR confirms the carboxylic carbon at δ 170–175 ppm .
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X-ray Crystallography: Single-crystal analysis reveals a planar thiazolidine ring with a trans configuration between C2 and C4. The 4-hydroxyphenyl group participates in hydrogen bonding, stabilizing the (2R) stereoisomer .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at 225.06 [M+H], consistent with the molecular formula.
Biological Activities
Antioxidant Properties
The 4-hydroxyphenyl moiety confers significant radical-scavenging activity. In vitro assays demonstrate dose-dependent inhibition of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with an IC₅₀ of 343–409 mg/L, comparable to ascorbic acid . The mechanism involves hydrogen atom transfer from the phenolic -OH group to neutralize reactive oxygen species (ROS).
Table 2: Antioxidant Activity Comparison
| Compound | IC₅₀ (ABTS, mg/L) | Reference |
|---|---|---|
| (2R)-2-(4-Hydroxyphenyl)T4CA | 343–409 | |
| Ascorbic Acid | 250–300 | |
| (2R)-2-Phenyl-T4CA | 435–500 |
Antibacterial Effects
Metal complexes of this compound exhibit enhanced antibacterial activity. For instance, its Fe(II) complex shows inhibitory effects against Pseudomonas aeruginosa (MIC: 12.5 µg/mL) and Streptococcus epidermidis (MIC: 25 µg/mL) . The chelation of metal ions disrupts bacterial cell membrane integrity and enzyme function .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (≈2 mg/mL) but highly soluble in polar aprotic solvents like DMSO. Its pKa is predicted to be 2.01, indicating strong acidity due to the carboxylic group . The thiazolidine ring is stable under physiological pH but prone to hydrolysis under strongly acidic or basic conditions .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 195–198°C (decomposes) | |
| logP (Octanol-Water) | 1.2 ± 0.3 | |
| Solubility in DMSO | >50 mg/mL |
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Substituent | Antioxidant IC₅₀ (mg/L) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| (2R)-2-(4-Hydroxyphenyl)T4CA | 4-OH-Ph | 343–409 | 12.5–25 |
| (2R)-2-Methyl-T4CA | CH₃ | 500–600 | >100 |
| (2R)-2-(2-Hydroxyphenyl)T4CA | 2-OH-Ph | 299–350 | 25–50 |
The 4-hydroxyphenyl group enhances antioxidant activity compared to alkyl or ortho-substituted phenyl groups, likely due to improved resonance stabilization of the phenoxyl radical .
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